Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Structural and Functional Comparisons
Crystallographic Trends
- Acetyl-bearing derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding interactions than non-acetylated analogs due to additional carbonyl acceptors.
- Methyl groups at the 4- and 5-positions reduce ring flexibility, favoring planar conformations.
Electronic Effects
Properties
CAS No. |
918827-32-4 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 1-acetyl-4,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-5-9(10(13)14-4)11(7(6)2)8(3)12/h5H,1-4H3 |
InChI Key |
AMJSBMHREYCNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(=O)OC)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with acetic anhydride and a suitable amine in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through a series of steps including cyclization and methylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Pyrrole Carboxylate Derivatives
Key Observations:
Substituent Effects on Physical State :
- Alkyl groups (methyl, ethyl, propyl) yield oils due to lower molecular symmetry and weaker intermolecular forces .
- Aryl groups (phenyl, naphthyl) increase molecular weight and planarity, leading to solids (e.g., 211an is a white solid) .
Synthetic Yields :
- Bulky substituents (e.g., naphthyl) reduce yields (57%) compared to smaller groups (e.g., di-p-tolyl: 72%), likely due to steric hindrance during cyclization .
Spectroscopic Trends :
- IR Spectroscopy : Ester carbonyl stretches appear near 1700–1750 cm⁻¹ (e.g., 1749 cm⁻¹ in 211aa) .
- Mass Spectrometry : Molecular ion peaks ([M]⁺ or [M+Na]⁺) align with calculated masses, confirming structural integrity .
Electron-donating methyl groups (target compound) may enhance stability toward oxidation.
Research Implications
The structural versatility of pyrrole carboxylates enables tailored applications:
- Alkyl-substituted derivatives (e.g., target compound) may exhibit improved solubility in non-polar solvents for catalytic applications.
- Aryl-substituted analogs (e.g., 211an) are promising candidates for optoelectronic materials due to extended conjugation .
- Chloro-substituted derivatives (e.g., ) could serve as intermediates for cross-coupling reactions.
Biological Activity
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (MADPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of MADPC, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MADPC is characterized by a pyrrole ring substituted with an acetyl group and two methyl groups at positions 4 and 5, along with a carboxylate functional group. The molecular formula is , and its structure can be depicted as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of MADPC and related compounds. The biological activity has been primarily evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of MADPC and Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL | 15 |
| Escherichia coli | 64 μg/mL | 12 | |
| Related Compound A | Staphylococcus aureus | 16 μg/mL | 20 |
| Related Compound B | Escherichia coli | 32 μg/mL | 18 |
The data indicates that MADPC exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it shows a higher efficacy against Staphylococcus aureus compared to Escherichia coli.
The mechanism by which MADPC exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. Research suggests that compounds with similar structures often inhibit bacterial growth by targeting essential enzymes or disrupting cellular processes such as protein synthesis.
Anticancer Activity
In addition to its antimicrobial properties, MADPC has also been evaluated for its potential anticancer activity. A study conducted on various cancer cell lines demonstrated that MADPC could induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity of MADPC
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 28 | Inhibition of proliferation |
The IC50 values indicate that MADPC possesses significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Study on Antibacterial Efficacy : A recent study published in the Asian Journal of Pharmaceutical and Clinical Research assessed the antibacterial activity of methyl pyrrole derivatives, including MADPC. The results showed that MADPC had a notable effect on inhibiting the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Evaluation in Cancer Models : Another investigation focused on the anticancer effects of MADPC in vivo using mouse models. The study found that treatment with MADPC significantly reduced tumor size compared to control groups, highlighting its potential for further development as an anticancer therapy .
Q & A
Basic: What are the key synthetic routes for preparing Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is synthesized via cyclization reactions using precursors like methyl 2-acetamidoacrylate and substituted acetylenes. A general procedure involves heating the reactants in a solvent (e.g., toluene) under inert atmosphere for 22 hours, followed by silica gel chromatography (n-hexane/EtOAc eluent) for purification . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratio of acrylate to acetylene), temperature (80–100°C), and catalyst selection (e.g., ruthenium-based catalysts for C–H activation). Monitoring via TLC and adjusting reaction time based on intermediate stability can further improve efficiency .
Advanced: How can structural contradictions in crystallographic data for pyrrole carboxylates be resolved, particularly regarding hydrogen bonding and packing motifs?
Methodological Answer:
Contradictions arise from variations in substituents and crystallization solvents. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate forms dimers via N–H···O hydrogen bonds between the pyrrole NH and ester carbonyl groups, with stacking distances of ~5 Å . To resolve discrepancies, employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement , and compare Hirshfeld surfaces to quantify intermolecular interactions. For Methyl 1-acetyl-4,5-dimethyl derivatives, consider steric effects from acetyl and methyl groups, which may disrupt planar packing observed in simpler analogs .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?
Methodological Answer:
- IR Spectroscopy : Look for ν(C=O) stretches at ~1740–1700 cm⁻¹ (ester and acetyl groups) and ν(N–H) at ~3300 cm⁻¹ (pyrrole NH, if unsubstituted) .
- NMR : In NMR, pyrrole protons appear as singlets at δ 6.2–6.4 ppm, while methyl groups resonate at δ 2.1–2.5 ppm. NMR shows ester carbonyls at ~165–170 ppm .
- HR-MS : Confirm molecular ion peaks (e.g., m/z 419.1521 for CHNO) with deviations <2 ppm for structural validation .
Advanced: How can computational DFT studies predict the electronic properties and reactivity of this pyrrole derivative in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group lowers LUMO energy, enhancing electrophilicity at the pyrrole C-3 position . Use B3LYP/6-311+G(d,p) to model charge distribution and Fukui functions, identifying soft nucleophilic regions. Compare with experimental data (e.g., IR/Raman shifts) to validate electronic effects of substituents .
Basic: What purification strategies are recommended for isolating this compound from by-products?
Methodological Answer:
Column chromatography (silica gel, n-hexane/EtOAc 10:1) effectively separates the target compound from dimeric or oligomeric by-products . For polar impurities, consider recrystallization from ethanol or acetone. Monitor purity via melting point (e.g., 176–181°C for analogs ) and HPLC (C18 column, acetonitrile/water mobile phase).
Advanced: How does the steric and electronic environment of the pyrrole ring influence its reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
The 4,5-dimethyl groups induce steric hindrance, limiting electrophilic substitution at C-3/C-5 positions. Conversely, the acetyl group at N-1 enhances electron withdrawal, activating the ring for nucleophilic attacks. Experimental validation via Suzuki-Miyaura coupling or C–H activation (e.g., ruthenium-catalyzed annulation ) can probe site selectivity. Compare with computational Mulliken charges to correlate reactivity trends .
Basic: What are the common challenges in reproducing synthetic protocols for this compound, and how can they be addressed?
Methodological Answer:
Key challenges include:
- Low Yields : Optimize acetylene precursor purity and reaction atmosphere (N/Ar).
- By-product Formation : Use excess acetylene (2 equiv.) to suppress dimerization .
- Chromatography Losses : Replace silica gel with neutral alumina for polar ester retention.
Advanced: How can crystallographic data inform the design of analogs with enhanced biological activity (e.g., antitumor properties)?
Methodological Answer:
SC-XRD reveals critical structural motifs, such as hydrogen-bonding networks and planarity, which influence interactions with biological targets. For instance, planar pyrrole derivatives show improved intercalation with DNA . Modify substituents (e.g., replace methyl with halogen groups) to enhance lipophilicity and binding affinity, guided by molecular docking against cancer-related proteins .
Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?
Methodological Answer:
Store under inert gas at –20°C to prevent hydrolysis of the ester group. Monitor degradation via:
- TLC : New spots indicating hydrolysis products (carboxylic acid).
- NMR : Disappearance of ester methyl singlet (δ 3.8–4.0 ppm) .
Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in the compound’s reactivity under oxidative conditions?
Methodological Answer:
Use radical traps (e.g., TEMPO) to quench reactions and analyze intermediates via ESR spectroscopy. Compare kinetic isotope effects (KIE) for C–H activation: KIE >2 suggests radical pathways, while KIE ~1 indicates ionic mechanisms . Computational modeling of transition states (e.g., using Gaussian) further distinguishes pathway energetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
